molecular formula C9H4F4N2O B13345614 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B13345614
M. Wt: 232.13 g/mol
InChI Key: QRCNBTQUYCQPSI-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features the 1,2,4-oxadiazole heterocycle, a five-membered ring system known for its metabolic stability and role as a bioisostere for ester and amide functionalities, which can enhance the pharmacokinetic properties of lead molecules . The structure is substituted with a fluorinated aryl group, a modification often explored to fine-tune properties like lipophilicity, membrane permeability, and target binding affinity. Researchers can leverage this compound as a versatile building block for developing novel therapeutic agents. The 1,2,4-oxadiazole core is associated with a broad spectrum of biological activities, as documented in scientific literature, including potential applications in central nervous system (CNS) disorders, oncology, and infectious diseases . Specifically, this heterocycle has been identified as a key pharmacophore in the design of multitarget-directed ligands (MTDLs) for complex neurodegenerative conditions like Alzheimer's disease, where derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) . Furthermore, 1,2,4-oxadiazole derivatives are being actively investigated as antifungal agents by targeting succinate dehydrogenase (SDH) and have shown promise as anti-inflammatory and anticancer agents by inhibiting enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC) . The incorporation of fluorine and the trifluoromethyl group is a strategic element in modern drug design, potentially influencing the molecule's electronic properties, metabolic stability, and its ability to engage in specific interactions with biological targets. Applications: This product is intended for research purposes in medicinal chemistry, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex bioactive molecules. Notice: This product is For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H4F4N2O

Molecular Weight

232.13 g/mol

IUPAC Name

3-[4-fluoro-2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C9H4F4N2O/c10-5-1-2-6(8-14-4-16-15-8)7(3-5)9(11,12)13/h1-4H

InChI Key

QRCNBTQUYCQPSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C2=NOC=N2

Origin of Product

United States

Preparation Methods

Amidoximes and Carboxylic Acid Derivatives

The first method, developed by Tiemann and Krüger, involves the use of amidoximes and acyl chlorides, which results in the formation of two products. The use of TBAF or pyridine as a catalyst in this reaction improves the synthesis efficacy. Reactions between an amidoxime and carboxylic acid esters, activated carboxylic acid, or carboxylic acid anhydrides have also been utilized. However, these methods often have drawbacks such as unsatisfactory yields, purification difficulties, and inapplicability due to harsh conditions.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

The second method involves 1,3-dipolar cycloaddition of nitrile oxides and nitriles. This procedure can be unfavorable because of the non-reactivity of the triple bond between carbon and nitrogen and the possibility of forming 1,2,5-oxadiazole-2-oxides and 1,2,4-oxadiazole-4-oxides through nitrile oxide dimerization. In 2003, Bokach N. et al. presented a study of 1,3-dipolar cycloaddition of nitrile oxides with nitriles in the presence of a platinum(IV) catalyst, resulting in the formation of 1,2,4-oxadiazole under mild conditions. However, difficulties such as poor solubility of starting materials, poor yields, and the expensive catalyst make this synthetic approach troublesome.

Green Chemistry Approaches

Recently, new synthetic approaches in the formation of 1,2,4-oxadiazoles have been reported. In 2021, Aiswarya G. described a one-pot green synthetic method using microwave irradiation of nitriles with hydroxylamine hydrochloride in the presence of magnesia-supported sodium carbonate in a reaction with acyl halides under solvent-free conditions.
In 2019, Cai B. et al. presented a study on [3+2]-cycloaddition reaction of disubstituted-2H-azirines with nitrosoarenes under irradiation of visible light and in the presence of organic dye photoredox catalyst, resulting in the formation of 2,3,5-trisubstituted-1,2,4-oxadiazoles. This synthetic strategy provides a "green chemistry" and efficient synthetic method of 1,2,4-oxadiazole synthesis, but moderate yields limit the wide application of this type of transformation.

Other Approaches

Other methods for synthesizing 1,2,4-oxadiazole derivatives include:

  • Reaction of acyl chlorides with aromatics N-hydroxyamidines in the presence of aqueous bases and organic solvent.
  • Reaction of thiophene-2-formaldehyde and benzamidoxime in toluene, molecular sieve, and piperidines to give 3-phenyl-5-(thiophene-2-bases)-4,5-dihydro-1,2,4-oxadiazoles.
  • One-pot reaction of diazidoglyoxime esters and triphenylphosphine to produce bis-1,2,4-oxadiazole derivatives in good overall yields by subsequent Staudinger/aza-Wittig reaction.
  • Treatment of 4-substituted aryl amidoximes with methyl 2-chloro-2-oxoacetate at reflux to synthesize 1,2,4-oxadiazoles in good yields, followed by sequential reactions with hydrazine and aldehydes to yield 3,5-disubstituted 1,2,4-oxadiazoles.
  • Reaction using a nitrile and iron(III) nitrate.

Chemical Reactions Analysis

3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenyl ring enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly impact biological activity and physicochemical properties:

Table 1: Substituent Effects on Oxadiazole Derivatives
Compound Name Substituents on Phenyl Ring Key Properties/Activities Reference
3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole 4-F, 2-CF₃ High metabolic stability, potential CNS activity Target
SEW2871 3-CF₃ (meta) S1P receptor agonist (EC₅₀ = 13 nM)
5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 4-CF₃, chloromethyl Intermediate for further functionalization
5-(3-Chlorothiophen-2-yl)-3-(4-CF₃-phenyl)-1,2,4-oxadiazole (1d) 4-CF₃, 3-chlorothiophene Apoptosis inducer (IC₅₀ = 0.2–1.0 μM)
  • Key Insight: The target compound’s 4-fluoro and 2-trifluoromethyl groups create a unique electronic environment.
Anticancer Activity:
  • Compound 1d (3-(4-CF₃-phenyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole) induces apoptosis in breast cancer cells (T47D) via G₁ phase arrest. Replacing the phenyl group with pyridyl (e.g., compound 4l ) retained activity, highlighting tolerance for nitrogen-containing heterocycles .
Insecticidal Activity:
  • Anthranilic diamide analogs with 1,2,4-oxadiazole rings (e.g., compound 3IIl) showed LC₅₀ = 0.20 mg/L against Plutella xylostella. The trifluoromethyl group enhances binding to insecticidal targets like ryanodine receptors .
  • Comparison : The target compound’s fluorine and trifluoromethyl groups could similarly enhance bioactivity, though agrochemical applications require further validation.

Biological Activity

The compound 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

The synthesis typically involves the reaction of appropriate hydrazones with carbonyl compounds under acidic conditions. The resulting oxadiazole derivatives can be further modified to enhance their biological activity.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study synthesized various 1,3,4-oxadiazole derivatives and evaluated their antibacterial and antifungal activities. Compounds similar to 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole demonstrated notable effectiveness against strains such as Escherichia coli and Candida albicans .

CompoundActivityTarget OrganismReference
3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazoleAntibacterialE. coli
3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazoleAntifungalC. albicans

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A study focusing on novel oxadiazole derivatives reported that certain modifications led to enhanced inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Recent studies have highlighted the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For example, some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like Tamoxifen against breast cancer cell lines (MCF-7). The mechanism of action was linked to the induction of apoptosis through the activation of p53 pathways .

Cell LineIC50 Value (μM)Reference
MCF-715.63
A5490.12 - 2.78

Case Studies

  • In Vivo Studies : A study conducted on mice showed that administering oxadiazole derivatives resulted in a significant reduction in tumor size compared to control groups. This underscores the potential for these compounds in cancer therapy.
  • Mechanistic Studies : Molecular docking studies indicated that 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole interacts effectively with target proteins involved in cancer cell proliferation and inflammation .

Q & A

Q. How can discrepancies in optimal reaction conditions (e.g., solvent or catalyst choice) be addressed?

  • Resolution :
  • Design a Design-of-Experiments (DoE) matrix to systematically test solvent/catalyst combinations and identify robust protocols .

Emerging Research Directions

Q. What novel applications are being explored beyond antimicrobial/anticancer roles?

  • Examples :
  • Mitochondrial Dysfunction : USP30 inhibitors for neurodegenerative diseases .
  • Fluorescent Probes : Oxadiazole-based sensors for metal ion detection .

Q. How can this compound be integrated into combination therapies to overcome resistance?

  • Methodology :
  • Synergy screens with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .

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